molecular formula C21H28N4O4S B11567273 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11567273
M. Wt: 432.5 g/mol
InChI Key: PPCAGCKXXGXXAK-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a diazino-pyrimidinone core, a dimethoxyphenyl group, and an oxolan-2-ylmethyl substituent

Preparation Methods

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves multiple steps, including the formation of the diazino-pyrimidinone core and the introduction of the dimethoxyphenyl and oxolan-2-ylmethyl groups. The synthetic route typically starts with the preparation of the diazino-pyrimidinone core through a series of condensation and cyclization reactions. The dimethoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-2-ylmethyl group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the oxolan-2-ylmethyl group, forming the corresponding alcohol or carboxylic acid.

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.

Comparison with Similar Compounds

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared with similar compounds such as:

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(methyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one: This compound has a similar structure but lacks the oxolan-2-ylmethyl group, which may result in different chemical and biological properties.

    1-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(ethyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one: This compound has an ethyl group instead of the oxolan-2-ylmethyl group, which may affect its reactivity and interactions with molecular targets.

The uniqueness of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various scientific research applications.

Properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(oxolan-2-ylmethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H28N4O4S/c1-27-17-6-5-14(10-18(17)28-2)7-8-25-19-16(20(26)23-21(25)30)12-24(13-22-19)11-15-4-3-9-29-15/h5-6,10,15,22H,3-4,7-9,11-13H2,1-2H3,(H,23,26,30)

InChI Key

PPCAGCKXXGXXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CN(CN3)CC4CCCO4)C(=O)NC2=S)OC

Origin of Product

United States

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